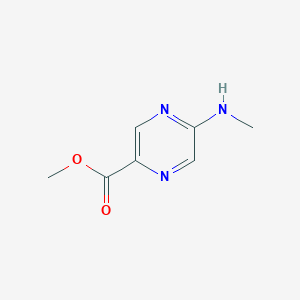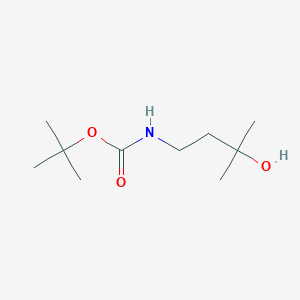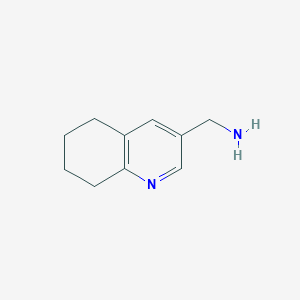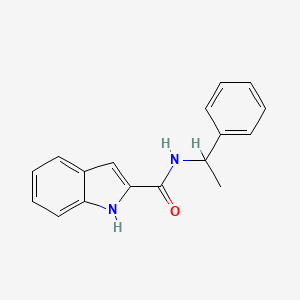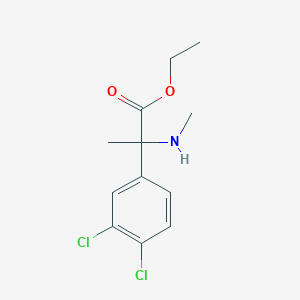
Ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate, or Diclofensine, is a synthetic organic compound. Its chemical structure consists of an ethyl ester group, a dichlorophenyl ring, and a methylamino group attached to a propanoate backbone. Diclofensine has been investigated for its potential pharmacological effects, particularly as an analgesic and antidepressant.
Métodos De Preparación
2.1 Synthetic Routes: Several synthetic routes exist for Diclofensine, but one common method involves the following steps:
Acylation: Ethyl 3,4-dichlorophenylacetate reacts with methylamine to form the corresponding amide.
Esterification: The amide is then esterified with ethanol to yield Ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate.
2.2 Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. specific details regarding industrial-scale production are proprietary and may not be publicly available.
Análisis De Reacciones Químicas
Diclofensine undergoes various chemical reactions:
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring.
Oxidation: Oxidation of the methylamino group may lead to the corresponding N-oxide.
Common reagents and conditions include reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium methoxide), and oxidizing agents (e.g., hydrogen peroxide).
Major products formed from these reactions include the alcohol, N-substituted derivatives, and the N-oxide.
Aplicaciones Científicas De Investigación
Diclofensine has been studied for its potential in various fields:
Analgesia: Researchers have explored its analgesic properties, although it is not widely used clinically.
Antidepressant: Some studies suggest antidepressant effects, possibly related to its modulation of neurotransmitter systems.
Neuroprotection: Diclofensine’s neuroprotective properties have been investigated in animal models.
Drug Development: It serves as a lead compound for designing novel drugs targeting pain and mood disorders.
Mecanismo De Acción
The exact mechanism of Diclofensine’s effects remains incompletely understood. it likely involves interactions with monoamine transporters (such as serotonin and dopamine transporters) and modulation of neurotransmitter release.
Comparación Con Compuestos Similares
Diclofensine stands out due to its unique combination of structural features (dichlorophenyl ring, methylamino group, and ester functionality). Similar compounds include fluoxetine (an antidepressant) and cocaine (a psychostimulant), but Diclofensine’s distinct profile sets it apart.
Propiedades
Fórmula molecular |
C12H15Cl2NO2 |
|---|---|
Peso molecular |
276.16 g/mol |
Nombre IUPAC |
ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C12H15Cl2NO2/c1-4-17-11(16)12(2,15-3)8-5-6-9(13)10(14)7-8/h5-7,15H,4H2,1-3H3 |
Clave InChI |
OGUBEQBFGQQADC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C1=CC(=C(C=C1)Cl)Cl)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5-Isoquinolyl)oxy]piperidine](/img/structure/B13580572.png)

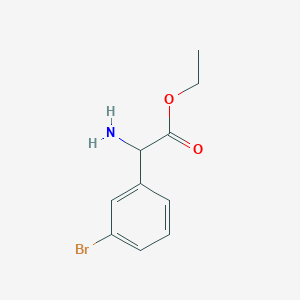


![(2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13580606.png)
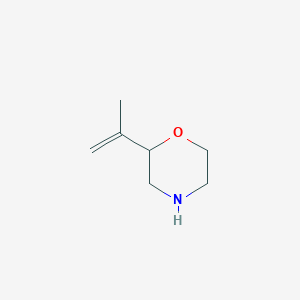
![Bicyclo[2.1.0]pentane-1-carbaldehyde](/img/structure/B13580622.png)
